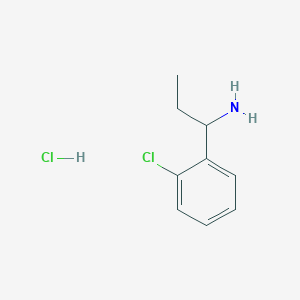
1-(2-Chlorophenyl)propan-1-amine hydrochloride
Descripción general
Descripción
1-(2-Chlorophenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N and its molecular weight is 206.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Chlorophenyl)propan-1-amine hydrochloride, also known as 2-chloroamphetamine , is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). The compound is believed to:
- Modulate Neurotransmitter Levels : It interacts with serotonin, norepinephrine, and dopamine systems by inhibiting their reuptake or enhancing their release, which can influence mood and cognitive functions .
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways.
Biological Activities
- Antidepressant Properties : Due to its modulation of monoamine levels, this compound has been investigated for potential antidepressant effects. Similar compounds have shown promise in treating depression by enhancing neurotransmitter availability.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for some derivatives .
- Antiplasmodial Activity : In vitro studies have demonstrated that certain related compounds exhibit antiplasmodial activity against Plasmodium falciparum, suggesting potential applications in malaria treatment .
- Analgesic Effects : There is emerging evidence that compounds structurally related to this compound may possess analgesic properties, indicating their potential use in pain management therapies.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial effectiveness of various derivatives of this compound. The results indicated that certain derivatives exhibited potent activities against both Gram-positive and Gram-negative bacteria, with specific focus on their minimum inhibitory concentrations (MIC) and bactericidal/fungicidal concentrations (MBC/MFC) .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXIQCQWGYRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735001 | |
| Record name | 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40023-85-6 | |
| Record name | 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















